molecular formula C16H16N2O2S2 B2932678 3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea CAS No. 2097859-78-2

3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2932678
CAS No.: 2097859-78-2
M. Wt: 332.44
InChI Key: YRAXPVBYALQGEB-UHFFFAOYSA-N
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Description

3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea is a synthetic organic compound with the CAS Number 1904401-98-4 and a molecular formula of C16H16N2O3S2. It has a molecular weight of 348.44 g/mol. Its structure features a urea core substituted with multiple heteroaromatic rings, including furan and thiophene moieties, which are known to be privileged structures in medicinal chemistry for their diverse biological activities . Compounds incorporating furan and thiophene rings are frequently investigated in anticancer research. For instance, structurally related chalcones containing a thiophen-2-yl group have demonstrated promising cytotoxic effects against lung carcinoma (A549) cell lines, highlighting the potential research value of such heterocyclic frameworks in oncology . The presence of the urea functional group also contributes to the compound's profile, as urea derivatives are explored for their ability to interact with biological targets, such as enzymes, through hydrogen bonding . This combination of features makes this chemical a valuable building block and intermediate for researchers in drug discovery and development. It is utilized in the synthesis of more complex molecules and for probing biochemical pathways. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c19-16(17-10-12-4-2-8-21-12)18-11-13(14-5-1-7-20-14)15-6-3-9-22-15/h1-9,13H,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAXPVBYALQGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)NCC2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea is a synthetic organic molecule featuring a unique combination of furan and thiophene moieties. These structural components are often associated with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant studies and data.

Structural Characteristics

The compound's structure can be represented as follows:

C15H14N2O(Molecular Weight 254.34 g mol)\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}\quad (\text{Molecular Weight }254.34\text{ g mol})

The presence of furan and thiophene rings contributes to its potential reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing furan and thiophene groups exhibit a range of biological activities. The following table summarizes notable activities associated with similar compounds:

Compound ClassStructural FeaturesNotable Biological Activities
Thiourea DerivativesContains sulfur in place of oxygenAntimicrobial, anticancer, anti-inflammatory
Furan CompoundsAromatic heterocyclesAntitumor, antiviral
Thiophene DerivativesAromatic propertiesAntimicrobial, electronic applications

1. Antimicrobial Activity

Studies have shown that thiourea derivatives can exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL . The presence of the thiourea functional group enhances the ability to form hydrogen bonds, which may contribute to their biological efficacy.

2. Anticancer Activity

Research into related thiourea compounds has revealed promising anticancer properties. For example, certain derivatives were found to inhibit cell proliferation in cancer cell lines such as U937 and THP-1 . The mechanisms of action often involve apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Effects

Compounds with similar structural motifs have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways positions these compounds as potential therapeutic agents in treating chronic inflammatory diseases .

Case Studies

Several studies provide insights into the biological activities of compounds structurally related to This compound :

  • Study on Antimicrobial Properties :
    A recent study evaluated the antimicrobial efficacy of thiourea derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiourea structure significantly influenced the antimicrobial potency, suggesting a structure-activity relationship (SAR) that could be explored further for drug development .
  • Anticancer Activity Assessment :
    In vitro assays conducted on various cancer cell lines demonstrated that specific thiourea derivatives exhibited IC50 values lower than standard chemotherapeutics like etoposide, indicating their potential as effective anticancer agents .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea (Target) C₁₆H₁₅N₃O₂S₂ 353.44 Ethyl linker with furan-2-yl and thiophen-2-yl; thiophen-2-ylmethyl at N1
1-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea C₁₅H₁₄N₂O₃S₂ 334.40 Hydroxy group on ethyl linker; furan-3-yl instead of furan-2-yl
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea C₁₅H₁₉N₃O₂S₂ 337.50 Thiomorpholinoethyl substituent (cyclic thioether-amine) at N3
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea C₁₈H₁₅N₅O₂S 389.41 Benzoyl and hydrazono groups; tetrahydrobenzo[b]thiophene scaffold

Impact of Substituents on Properties

Electronic and Steric Effects

  • The absence of polar groups (e.g., -OH) may limit solubility in aqueous media .
  • Thiomorpholinoethyl Derivative : The thiomorpholine ring (a six-membered thioether-amine) provides conformational rigidity and sulfur-based hydrogen-bonding capacity, which could enhance receptor affinity in enzyme inhibition.

Pharmacological Implications

  • Compounds with tetrahydrobenzo[b]thiophene scaffolds (e.g., ) exhibit demonstrated bioactivity in kinase inhibition due to planar aromatic systems. However, the target compound’s non-fused thiophene rings may favor selectivity for different targets.
  • Hydrazono-benzoyl urea derivatives (e.g., ) show enhanced electrophilicity at the urea carbonyl, making them reactive toward nucleophilic residues (e.g., cysteine thiols).

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